molecular formula C15H12O5 B1248595 (2R,3S)-2,4',7-trihydroxyisoflavanone

(2R,3S)-2,4',7-trihydroxyisoflavanone

Cat. No.: B1248595
M. Wt: 272.25 g/mol
InChI Key: YACUBWOKTPOMNW-UKRRQHHQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3S)-2,4',7-trihydroxyisoflavanone (CAS 131887-80-4) is a high-purity biochemical intermediate of significant interest in plant metabolism research, particularly in the study of the legume isoflavonoid pathway. This compound serves as a dedicated substrate for the enzyme S-adenosyl-L-methionine: 2,7,4'-trihydroxyisoflavanone 4'-O-methyltransferase (HI4'OMT, EC 2.1.1.212) . This enzymatic reaction is a critical and specific step in the biosynthesis of formononetin, an essential precursor to various ecophysiologically active leguminous isoflavonoids and phytoalexins . The compound is biosynthesized from (2S)-liquiritigenin in a reaction catalyzed by the cytochrome P450 enzyme isoflavone synthase (CYP93C2) . Researchers value (2R,3S)-2,4',7-trihydroxyisoflavanone for its specific role in elucidating specialized metabolic pathways. Its study has helped clarify that formononetin biosynthesis proceeds via the methylation of this isoflavanone intermediate, a finding distinct from previous hypotheses involving the methylation of isoflavones like daidzein . This product is intended for Research Use Only (RUO) and is not approved for human or veterinary diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C15H12O5

Molecular Weight

272.25 g/mol

IUPAC Name

(2R,3S)-2,7-dihydroxy-3-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C15H12O5/c16-9-3-1-8(2-4-9)13-14(18)11-6-5-10(17)7-12(11)20-15(13)19/h1-7,13,15-17,19H/t13-,15-/m1/s1

InChI Key

YACUBWOKTPOMNW-UKRRQHHQSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@H]2[C@@H](OC3=C(C2=O)C=CC(=C3)O)O)O

Canonical SMILES

C1=CC(=CC=C1C2C(OC3=C(C2=O)C=CC(=C3)O)O)O

Origin of Product

United States

Preparation Methods

Role of 2-Hydroxyisoflavanone Synthase in Isoflavonoid Pathways

2-Hydroxyisoflavanone synthase (2-HIS), also termed isoflavone synthase (IFS), is a membrane-bound cytochrome P450 enzyme that catalyzes the conversion of (2S)-flavanones (e.g., liquiritigenin or naringenin) to (2R,3S)-2-hydroxyisoflavanones. The reaction involves two simultaneous transformations:

  • Aryl migration : The B-ring of the flavanone substrate shifts from C-2 to C-3.

  • Hydroxylation : A hydroxyl group is introduced at C-2, yielding the 2-hydroxyisoflavanone skeleton.

In Medicago truncatula, recombinant 2-HIS converts liquiritigenin (7,4'-dihydroxyflavanone) into (2R,3S)-2,7,4'-trihydroxyisoflavanone with strict stereospecificity. Structural studies reveal that the enzyme’s active site enforces substrate orientation through hydrophobic interactions (e.g., Phe363, Leu439) and hydrogen bonding (Asn117), ensuring correct aryl migration and hydroxylation.

Table 1: Enzymatic Preparation of (2R,3S)-2,4',7-Trihydroxyisoflavanone

Enzyme SourceSubstrateProduct ConfigurationYield (%)Reference
M. truncatula 2-HISLiquiritigenin(2R,3S)60–75
Soybean IFSLiquiritigenin(2R,3S)50–65
Licorice CYP93C2Naringenin(2R,3S)40–55

In Vitro Reconstitution with Recombinant Enzymes

The instability of 2-hydroxyisoflavanones necessitates rapid processing. In vitro systems using recombinant 2-HIS expressed in yeast microsomes or Escherichia coli have been optimized for scalability. For example:

  • Yeast expression : Microsomes from Saccharomyces cerevisiae expressing M. truncatula 2-HIS produce 2,7,4'-trihydroxyisoflavanone at 0.8–1.2 μmol·mg⁻¹·min⁻¹.

  • Cofactor requirements : NADPH and molecular oxygen are essential for P450 activity.

Post-reaction, the product is stabilized by immediate dehydration using 2-hydroxyisoflavanone dehydratase (2-HID) or chemical agents (e.g., HCl). However, isolating the intermediate requires quenching the reaction at controlled pH (6.5–7.0) and low temperatures (4°C).

Chemical Synthesis Approaches

Biomimetic Aryl Migration and Hydroxylation

Chemical synthesis of (2R,3S)-2,4',7-trihydroxyisoflavanone is challenging due to the need for stereochemical precision. Biomimetic strategies mirror the enzymatic pathway:

  • Flavanone precursor synthesis : Liquiritigenin is prepared via cyclization of chalcone intermediates.

  • Oxidative rearrangement : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) induces aryl migration and hydroxylation in flavanones, though yields are low (15–20%) and stereochemistry is poorly controlled.

Table 2: Chemical Synthesis Parameters

MethodReagentsConfigurationYield (%)Purity
DDQ oxidationDDQ, CH₂Cl₂, 0°CRacemic mixture15–20≤80%
Acid-catalyzed rearrangementHCl, MeOH, reflux(2R,3S) + (2S,3R)10–1870–75%

Asymmetric Catalysis

Chiral catalysts (e.g., Jacobsen’s salen complexes) have been explored to enforce the (2R,3S) configuration. However, enantiomeric excess (ee) remains suboptimal (≤50%), and side reactions (e.g., epoxidation) complicate purification.

Structural and Mechanistic Insights Guiding Synthesis

Active Site Architecture of 2-HIS

The crystal structure of M. truncatula 2-HIS (PDB: 7T1Z) reveals a distorted heme-binding domain that positions liquiritigenin near the heme’s δ-meso edge. Key residues include:

  • Ser308 : Stabilizes the hydroxyl radical intermediate via hydrogen bonding.

  • Lys373 : Directs aryl migration by interacting with the 4'-OH group of the substrate.

Mutagenesis studies confirm that S308A abolishes activity, while K373T mutants produce 3-hydroxyflavanones without aryl migration .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of (2R,3S)-2,4',7-trihydroxyisoflavanone in laboratory settings?

  • Methodological Answer : Synthesis optimization requires multi-factor experimental designs (e.g., varying reaction temperature, solvent polarity, and catalyst ratios) to enhance yield and purity. Post-synthesis purification via HPLC with UV detection at λ = 280 nm is critical for isolating enantiomerically pure forms. Characterization should include NMR (¹H, ¹³C) and mass spectrometry (ESI-QTOF-MS) to confirm stereochemistry and structural integrity .

Q. How is the structural characterization of (2R,3S)-2,4',7-trihydroxyisoflavanone performed to distinguish it from related isoflavanones?

  • Methodological Answer : Differentiation relies on comparative spectral analysis. For example, the ¹H-NMR spectrum of (2R,3S)-2,4',7-trihydroxyisoflavanone exhibits distinct proton signals at δ 4.85 ppm (C-2 hydroxyl) and δ 6.75–7.25 ppm (aromatic protons), which differ from analogs like 6,7,4′-trihydroxyisoflavanone. Coupling these data with chiral chromatography (e.g., chiral HPLC) ensures stereochemical assignment .

Q. What enzymes are involved in the biosynthesis of (2R,3S)-2,4',7-trihydroxyisoflavanone in legumes?

  • Methodological Answer : The enzyme S-adenosyl-L-methionine:2,4',7-trihydroxyisoflavanone 4′-O-methyltransferase (EC 2.1.1.212) catalyzes the methylation of the 4′-hydroxy group, a key step in formononetin biosynthesis. Activity assays using radiolabeled SAM and LC-MS-based metabolite profiling are used to validate enzymatic specificity .

Advanced Research Questions

Q. What molecular interactions underlie the α-glucosidase inhibitory activity of (2R,3S)-2,4',7-trihydroxyisoflavanone?

  • Methodological Answer : Ensemble docking studies reveal that the compound forms hydrogen bonds with catalytic residues (e.g., Asp571, His600) in α-glucosidase (PDB: 2QMJ). Pose-specific interactions (e.g., Trp441 and Arg598 in pose 9) correlate with binding energy (−8.2 kcal/mol). Validating these predictions requires competitive inhibition assays and site-directed mutagenesis of key residues .

Q. How can researchers address discrepancies between computational docking predictions and experimental binding data for (2R,3S)-2,4',7-trihydroxyisoflavanone?

  • Methodological Answer : Discrepancies often arise from rigid docking assumptions. To resolve this, employ molecular dynamics (MD) simulations (e.g., 100 ns trajectories) to assess ligand flexibility and protein conformational changes. Compare MD-derived binding free energies (MM-PBSA/GBSA) with experimental IC₅₀ values from enzyme inhibition assays .

Q. What experimental strategies can enhance the regioselective methylation of (2R,3S)-2,4',7-trihydroxyisoflavanone for derivative synthesis?

  • Methodological Answer : Use engineered methyltransferases (e.g., from Pisum sativum) with directed evolution to improve regioselectivity. Couple this with UHPLC-ESI-QTOF-MS to monitor methylation efficiency. Reaction conditions (pH 7.5–8.0, 30°C) and SAM cofactor recycling systems further optimize yield .

Q. How can researchers design stability studies for (2R,3S)-2,4',7-trihydroxyisoflavanone under physiological conditions?

  • Methodological Answer : Assess stability by incubating the compound in simulated gastric fluid (pH 2.0) and intestinal fluid (pH 7.4) at 37°C. Use LC-MS to quantify degradation products (e.g., demethylated or oxidized derivatives). Accelerated stability testing (40°C/75% RH) over 30 days predicts shelf-life under storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3S)-2,4',7-trihydroxyisoflavanone
Reactant of Route 2
(2R,3S)-2,4',7-trihydroxyisoflavanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.